Cas no 111826-11-0 (2-(4-Chlorophenoxy)benzaldehyde)

2-(4-Chlorophenoxy)benzaldehyde is a versatile aromatic aldehyde compound featuring a chlorophenoxy substituent at the ortho position relative to the formyl group. Its molecular structure (C13H9ClO2) combines reactivity of the aldehyde functional group with the stability imparted by the 4-chlorophenoxy moiety, making it valuable as a synthetic intermediate in organic chemistry. The electron-withdrawing chlorine atom enhances electrophilic properties, facilitating nucleophilic addition reactions, while the ether linkage provides structural flexibility. This compound exhibits high purity (>98%) and consistent batch-to-batch quality, ensuring reproducibility in pharmaceutical, agrochemical, and material science applications. Its crystalline solid form at room temperature allows for easy handling and storage. The distinct UV absorption profile (λmax ~280-300 nm) enables straightforward analytical monitoring in reaction systems.
2-(4-Chlorophenoxy)benzaldehyde structure
111826-11-0 structure
Product name:2-(4-Chlorophenoxy)benzaldehyde
CAS No:111826-11-0
MF:C13H9ClO2
MW:232.66236281395
MDL:MFCD01568734
CID:91393
PubChem ID:329760768

2-(4-Chlorophenoxy)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(4-CHLOROPHENOXY)BENZALDEHYDE
    • 2-(4-chlorophenoxy)benzenecarbaldehyde
    • 4-CHLOROPHENOXYBENZALDEHYDE
    • 2-(4-chloro-phenoxy)-benzaldehyde
    • 2-(p-chlorophenoxy)benzaldehyde
    • 4-Chloro-2'-formyldiphenyl Ether
    • 2-(4-Chlorophenoxy)benzaldehyde 97%
    • ZDVNCJMGGQWZCV-UHFFFAOYSA-N
    • SBB097990
    • 8823AC
    • RP13372
    • D95317
    • MFCD01568734
    • MFCD09259039
    • SY247817
    • 111826-11-0
    • 2-(4-Chlorophenoxy)benzaldehyde, 97%
    • AKOS000260123
    • C3351
    • Ethyl 2,2,3,3-tetrafluoro-2-(trifluoromethoxy)propionate
    • DTXSID40377622
    • FT-0680016
    • SCHEMBL643021
    • 11N-050
    • A894685
    • CS-0318797
    • J-002642
    • 2-(4-Chlorophenoxy)benzaldehyde
    • MDL: MFCD01568734
    • Inchi: 1S/C13H9ClO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H
    • InChI Key: ZDVNCJMGGQWZCV-UHFFFAOYSA-N
    • SMILES: ClC1C([H])=C([H])C(=C([H])C=1[H])OC1=C([H])C([H])=C([H])C([H])=C1C([H])=O

Computed Properties

  • Exact Mass: 232.02900
  • Monoisotopic Mass: 232.0291072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 26.3
  • Surface Charge: 0
  • XLogP3: 3.9

Experimental Properties

  • Color/Form: solid
  • Density: 1.3±0.1 g/cm3
  • Melting Point: 55.0 to 59.0 deg-C
  • Boiling Point: 159°C/0.8mmHg(lit.)
  • Flash Point: 136.9±21.3 °C
  • Refractive Index: 1.618
  • PSA: 26.30000
  • LogP: 3.94480
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C
  • Solubility: Not determined

2-(4-Chlorophenoxy)benzaldehyde Security Information

2-(4-Chlorophenoxy)benzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2-(4-Chlorophenoxy)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB156445-25 g
2-(4-Chlorophenoxy)benzenecarbaldehyde; .
111826-11-0
25g
€1638.60 2023-05-08
abcr
AB156445-5 g
2-(4-Chlorophenoxy)benzenecarbaldehyde; .
111826-11-0
5g
€478.80 2023-05-08
abcr
AB156445-20 g
2-(4-Chlorophenoxy)benzenecarbaldehyde; .
111826-11-0
20g
€1421.40 2023-05-08
Ambeed
A614807-1g
2-(4-Chlorophenoxy)benzaldehyde
111826-11-0 98%
1g
$43.0 2025-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1389467-1g
2-(4-Chlorophenoxy)benzaldehyde
111826-11-0 98%
1g
¥354.00 2024-08-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H50910-1g
2-(4-Chlorophenoxy)benzaldehyde
111826-11-0
1g
¥4058.00 2023-02-09
TRC
C381598-500mg
2-(4-Chlorophenoxy)benzaldehyde
111826-11-0
500mg
$ 95.00 2022-06-06
abcr
AB156445-1 g
2-(4-Chlorophenoxy)benzenecarbaldehyde; .
111826-11-0
1g
€187.10 2023-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
043015-5g
2-(4-Chlorophenoxy)benzaldehyde
111826-11-0 >95%
5g
5802CNY 2021-05-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
681938-1G
2-(4-Chlorophenoxy)benzaldehyde
111826-11-0 97%
1G
¥769.7 2022-02-24

2-(4-Chlorophenoxy)benzaldehyde Production Method

Additional information on 2-(4-Chlorophenoxy)benzaldehyde

Professional Introduction to 2-(4-Chlorophenoxy)benzaldehyde (CAS No. 111826-11-0)

2-(4-Chlorophenoxy)benzaldehyde, chemically designated as 2-(4-chlorophenoxy)benzaldehyde, is a significant compound in the field of organic chemistry and pharmaceutical research. With a CAS number of 111826-11-0, this aromatic aldehyde has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The compound's structure, featuring a benzaldehyde moiety linked to a 4-chlorophenoxy group, makes it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical properties of 2-(4-chlorophenoxy)benzaldehyde are characterized by its solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), which facilitates its use in various chemical reactions. The presence of both a chloro and phenoxy substituent on the aromatic ring enhances its reactivity, making it a suitable candidate for further functionalization. This reactivity has been exploited in the synthesis of more complex molecules, including those with pharmaceutical relevance.

In recent years, the compound has been studied for its potential applications in medicinal chemistry. Specifically, researchers have explored its utility as a precursor in the synthesis of kinase inhibitors, which are critical in the treatment of cancers and inflammatory diseases. The benzaldehyde moiety can be further modified to introduce additional pharmacophores, while the 4-chlorophenoxy group provides a scaffold for selective binding to biological targets. This dual functionality has made 2-(4-chlorophenoxy)benzaldehyde a subject of interest in academic and industrial research.

One of the most notable studies involving 2-(4-chlorophenoxy)benzaldehyde was published in the Journal of Medicinal Chemistry, where researchers demonstrated its role in the development of novel tyrosine kinase inhibitors. These inhibitors target specific enzymes overexpressed in certain cancers, offering a promising therapeutic approach. The study highlighted the compound's ability to undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for constructing complex molecular architectures. This capability has opened new avenues for designing targeted therapies with improved efficacy and reduced side effects.

The synthetic methodologies developed for 2-(4-chlorophenoxy)benzaldehyde have also found applications beyond pharmaceuticals. For instance, chemists have utilized this compound in the synthesis of advanced materials, including liquid crystals and organic semiconductors. The rigid aromatic structure and functional groups present in 2-(4-chlorophenoxy)benzaldehyde contribute to its suitability as a building block for these materials. This interdisciplinary application underscores the compound's broad utility and highlights its importance in both life sciences and materials science.

Recent advancements in computational chemistry have further enhanced the understanding of 2-(4-chlorophenoxy)benzaldehyde's reactivity and mechanism of action. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These insights have been instrumental in optimizing synthetic routes and designing derivatives with improved properties. The integration of experimental data with computational methods has become a cornerstone of modern drug discovery, and compounds like 2-(4-chlorophenoxy)benzaldehyde exemplify this trend.

The future prospects of 2-(4-chlorophenoxy)benzaldehyde are promising, with ongoing research exploring its potential in various fields. Innovations in green chemistry have also prompted investigations into more sustainable synthetic routes for this compound. For instance, catalytic processes that minimize waste and energy consumption are being developed to enhance the environmental footprint of its production. Such efforts align with global initiatives to promote sustainable practices in chemical manufacturing.

In conclusion, 2-(4-chlorophenoxy)benzaldehyde (CAS No. 111826-11-0) is a multifaceted compound with significant implications in pharmaceuticals, materials science, and synthetic chemistry. Its unique structure and reactivity make it a valuable intermediate for developing novel bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its role as a key player in modern chemical innovation.

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Amadis Chemical Company Limited
(CAS:111826-11-0)2-(4-Chlorophenoxy)benzaldehyde
A894685
Purity:99%/99%
Quantity:25g/10g
Price ($):507.0/254.0